Benzenesulfinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white to light-colored crystalline solid that is insoluble in water and denser than water . This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Benzenesulfinohydrazide can be synthesized through several methods. One common method involves treating benzenesulfonyl chlorides with hydrazine in solvents such as dioxane, alcohol, or water. The reaction typically requires the presence of a second equivalent of hydrazine or another base . The reaction conditions often involve stirring the mixture at low temperatures, such as -8°C, for about 30 minutes . The product is then purified through column chromatography.
Chemical Reactions Analysis
Benzenesulfinohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It reacts with nitrous acid to form benzenesulfonyl azides . The compound can also participate in cross-coupling reactions to form C-C or C-S bonds and can donate nitrogen atoms to form C-N bonds . Common reagents used in these reactions include hydrazine hydrate, nitrous acid, and various solvents like tetrahydrofuran and ethyl acetate .
Scientific Research Applications
Benzenesulfinohydrazide has a wide range of applications in scientific research. It is used as a building block in organic synthesis to construct C-S, C-C, and C-N bonds . The compound is also employed in electrosynthesis as a radical precursor, enabling efficient and green applications in organic chemistry . Additionally, this compound is used in the synthesis of active pharmaceutical substances and in various industrial processes .
Mechanism of Action
The mechanism of action of benzenesulfinohydrazide involves its ability to act as a radical precursor in chemical reactions. The compound can undergo self-decomposition, self-polymerization, or self-ignition when triggered by heat, chemical reaction, friction, or impact . These properties make it a valuable reagent in various synthetic processes, allowing for the formation of complex molecular structures.
Comparison with Similar Compounds
Benzenesulfinohydrazide is similar to other sulfonyl hydrazides, such as p-toluenesulfonyl hydrazide and 2,4,6-triisopropylbenzenesulfonylhydrazide . These compounds share similar chemical properties and are used in organic synthesis to generate sulfonyl hydrazones and participate in reactions like the Shapiro reaction and the Eschenmoser–Tanabe fragmentation . this compound is unique in its specific applications and reactivity, making it a valuable compound in both research and industrial settings.
Properties
CAS No. |
138509-73-6 |
---|---|
Molecular Formula |
C6H8N2OS |
Molecular Weight |
156.21 g/mol |
IUPAC Name |
benzenesulfinohydrazide |
InChI |
InChI=1S/C6H8N2OS/c7-8-10(9)6-4-2-1-3-5-6/h1-5,8H,7H2 |
InChI Key |
QVHAPQIOJWTWRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.